molecular formula C13H9IN2OS B299458 4-[(4-Iodophenoxy)methyl]-2,1,3-benzothiadiazole

4-[(4-Iodophenoxy)methyl]-2,1,3-benzothiadiazole

Cat. No.: B299458
M. Wt: 368.19 g/mol
InChI Key: BUBNCESENMZFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Iodophenoxy)methyl]-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C13H9IN2OS and a molecular weight of 368.19 g/mol . This compound is known for its unique structure, which includes a benzothiadiazole core and an iodophenyl ether moiety. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Iodophenoxy)methyl]-2,1,3-benzothiadiazole typically involves the reaction of 2,1,3-benzothiadiazole with 4-iodophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Iodophenoxy)methyl]-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The iodophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(4-Iodophenoxy)methyl]-2,1,3-benzothiadiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[(4-Iodophenoxy)methyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. The benzothiadiazole core can interact with various enzymes and receptors, modulating their activity. The iodophenyl ether moiety can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole: A core structure similar to the compound .

    4-Iodophenol: A precursor used in the synthesis of the compound.

    Benzothiazole derivatives: Compounds with similar chemical properties and applications.

Uniqueness

4-[(4-Iodophenoxy)methyl]-2,1,3-benzothiadiazole is unique due to its combination of a benzothiadiazole core and an iodophenyl ether moiety. This unique structure imparts specific chemical properties and biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H9IN2OS

Molecular Weight

368.19 g/mol

IUPAC Name

4-[(4-iodophenoxy)methyl]-2,1,3-benzothiadiazole

InChI

InChI=1S/C13H9IN2OS/c14-10-4-6-11(7-5-10)17-8-9-2-1-3-12-13(9)16-18-15-12/h1-7H,8H2

InChI Key

BUBNCESENMZFSW-UHFFFAOYSA-N

SMILES

C1=CC2=NSN=C2C(=C1)COC3=CC=C(C=C3)I

Canonical SMILES

C1=CC2=NSN=C2C(=C1)COC3=CC=C(C=C3)I

Origin of Product

United States

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